Slow-Binding Kinetics Differentiation: HCV-796 Analog Kd and koff Comparison with Thumb-Site NNIs
HCV-796 demonstrates a 27-fold increase in binding affinity over a 3-hour incubation period, reaching an equilibrium Kd of 71 ± 2 nM, driven by a uniquely slow dissociation rate (koff = 4.9 × 10⁻⁴ s⁻¹). This kinetic profile contrasts with typical thumb-site non-nucleoside inhibitors, which generally exhibit faster dissociation kinetics. The slow-binding property is retained in HCV-796 analogs designed on the benzofuran scaffold and is mechanistically linked to an induced-fit conformational change in the NS5B palm domain [1].
| Evidence Dimension | Binding kinetics (Kd and koff) |
|---|---|
| Target Compound Data | Kd = 71 ± 2 nM (equilibrium); koff = 4.9 ± 0.5 × 10⁻⁴ s⁻¹ |
| Comparator Or Baseline | Thumb-site NNIs (general class): faster dissociation kinetics typical; RNA binding to NS5B: Kd = 6.9 nM (378-nt RNA), Kd = 155.1 nM (21-nt RNA) |
| Quantified Difference | 27-fold affinity increase over 3 hours; HCV-796 koff approximately 4–5 orders of magnitude slower than typical reversible inhibitor dissociation rates |
| Conditions | Biochemical binding assay; NS5B protein with HCV-796; 3-hour incubation; ± RNA oligonucleotide |
Why This Matters
Procurement decisions for NS5B inhibitor tool compounds must consider binding kinetics, as slow dissociation directly impacts washout experiments and resistance profiling study design.
- [1] Hang JQ, Yang Y, Harris SF, et al. Slow binding inhibition and mechanism of resistance of non-nucleoside polymerase inhibitors of hepatitis C virus. J Biol Chem. 2009;284(23):15517-15529. View Source
